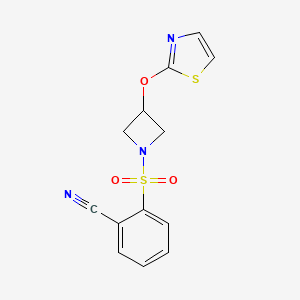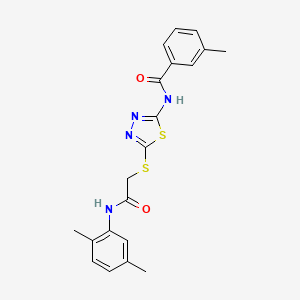
2-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzonitrile is a complex organic compound that features a thiazole ring, an azetidine ring, and a benzonitrile group. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical applications.
Wissenschaftliche Forschungsanwendungen
2-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its reactive functional groups.
Wirkmechanismus
Target of action
The compound “2-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzonitrile” contains a thiazole ring, which is a common structural component in many biologically active compounds . Thiazole derivatives have been reported to exhibit a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and antitubercular . .
Mode of action
Thiazole derivatives are known to interact with various biological targets to induce their effects .
Biochemical pathways
Without specific information on the compound “2-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzonitrile”, it’s difficult to determine the exact biochemical pathways it affects. Thiazole derivatives are known to affect various biochemical pathways depending on their specific targets .
Result of action
Thiazole derivatives are known to have a variety of effects at the molecular and cellular level depending on their specific targets .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known for its ability to engage in electrophilic and nucleophilic substitution reactions . This compound has been shown to interact with enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), inhibiting their activity . These interactions are crucial for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.
Cellular Effects
The effects of 2-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses. Additionally, it impacts cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 2-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzonitrile exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as MAO and AChE, leading to their inhibition . This inhibition results in decreased breakdown of neurotransmitters, which can have therapeutic implications for conditions like depression and Alzheimer’s disease. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzonitrile have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation over extended periods . Long-term studies have indicated that the compound can maintain its inhibitory effects on enzymes and cellular processes, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzonitrile vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and neurotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects.
Metabolic Pathways
2-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its overall biological activity. Additionally, it can affect metabolic flux by inhibiting key enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of 2-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzonitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with transporters such as P-glycoprotein, which facilitates its distribution across cellular membranes. This interaction affects the compound’s localization and accumulation within specific tissues, influencing its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 2-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzonitrile is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can exert its effects on mitochondrial enzymes and processes. This localization is essential for its therapeutic potential and overall biological activity.
Vorbereitungsmethoden
The synthesis of 2-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The azetidine ring can be synthesized through the cyclization of β-amino alcohols. The final step involves the sulfonylation of the azetidine ring and the subsequent coupling with the benzonitrile group under specific reaction conditions, such as the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Analyse Chemischer Reaktionen
2-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using nucleophiles like amines or thiols.
Major Products: These reactions can yield various derivatives, such as sulfoxides, sulfones, amines, and substituted thiazoles, which can be further utilized in different applications.
Vergleich Mit ähnlichen Verbindungen
2-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzonitrile can be compared with other thiazole-containing compounds, such as:
Dabrafenib: A thiazole-containing anticancer drug used in the treatment of melanoma.
Dasatinib: A thiazole-based tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Tiazofurin: An antineoplastic agent with a thiazole ring, used in cancer therapy.
The uniqueness of 2-((3-(Thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzonitrile lies in its combination of the thiazole ring with the azetidine and benzonitrile groups, which imparts distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
IUPAC Name |
2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S2/c14-7-10-3-1-2-4-12(10)21(17,18)16-8-11(9-16)19-13-15-5-6-20-13/h1-6,11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILJSNZREPPDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2564273.png)


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2564280.png)


![(2Z)-2-[(4-ethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2564286.png)
![Ethyl 1-[3-(benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2564288.png)
![(E)-N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2564289.png)
![6-{[5-(benzylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2564290.png)
![4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2564291.png)


